

electronic band structure of gadolinium sulfide

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Compound of Interest

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An In-depth Technical Guide to the Electronic Band Structure of Gadolinium Sulfide

Introduction

Gadolinium Sulfide (GdS) is a rare-earth monosulfide that garners significant interest within the materials science and condensed matter physics communities. As a member of the lanthanide sulfide family, its properties are heavily influenced by the presence of gadolinium's partially filled 4f electron shell. These localized 4f electrons are responsible for the material's notable magnetic characteristics, while the 5d and 6s electrons play a crucial role in its electronic transport properties. GdS crystallizes in a simple rock-salt (NaCl) structure, which makes it an excellent model system for studying the interplay between electronic structure and magnetism in f-electron materials. This guide provides a comprehensive overview of the electronic band structure of GdS, detailing theoretical predictions, experimental methodologies, and key quantitative data for researchers and scientists.

Theoretical Framework and Electronic Properties

The electronic band structure of **Gadolinium Sulfide** has been primarily investigated using first-principles calculations based on Density Functional Theory (DFT). A critical aspect of accurately modeling GdS is the treatment of the strongly correlated 4f electrons of the gadolinium atom. Standard DFT approximations like the Generalized Gradient Approximation (GGA) are often insufficient. Therefore, methods such as DFT+U, which add an on-site Coulomb interaction term (the Hubbard U), are employed to better describe the localization of these f-electrons.



Theoretical studies consistently predict that GdS is a semimetal.[1] The key features of its electronic structure are:

- Metallic Nature: The metallic or semimetallic behavior arises from the gadolinium 5d orbitals, which cross the Fermi level, creating a finite density of states available for conduction.[1]
- Localized 4f States: The highly correlated Gd 4f orbitals are found at significantly lower energy levels, approximately -12 eV below the Fermi level.[1] This deep localization indicates they do not directly participate in electronic conduction but are the primary source of the material's magnetic moment.
- Density of States (DOS): The partial density of states reveals that the states at the Fermi level are dominated by the Gd d-orbitals, confirming their role in the metallic character of GdS.[1][2]

The magnetic properties of gadolinium, which is ferromagnetic below its Curie temperature of approximately 293 K (20°C), are integral to its electronic structure.[3] Spin-polarized DFT calculations are necessary to account for these magnetic effects.

Quantitative Data Summary

The following tables summarize the key structural, electronic, and theoretical parameters for **Gadolinium Sulfide** based on available literature.

Table 1: Physical and Electronic Properties of GdS



| Property | Value/Description | Source(s) |
|-----------------------------|--|-----------|
| Crystal Structure | Rock-Salt (NaCl-type) | [1] |
| Electronic Classification | Semimetal | [1][2] |
| Band Gap | 0 eV (consistent with semimetallic nature) | [1][2] |
| Key Orbitals at Fermi Level | Gd 5d states | [1] |
| Energy of 4f Bands | Approximately -12 eV below the Fermi level | [1] |
| Bond Dissociation Energy | 5.282(5) eV | [2] |

Table 2: Parameters for DFT+U Calculations of GdS

| Parameter | Value/Description | Source(s) |
|---------------------------------|---|-----------|
| Computational Code | CASTEP | [1] |
| Method | Density Functional Theory + Hubbard U (DFT+U) | [1][2] |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA-PBE) | [1] |
| Hubbard U Parameter (for Gd 4f) | 6 eV | [1] |
| Planewave Energy Cutoff | 380 eV | [1] |
| Pseudopotentials | Ultrasoft | [1] |
| Gd Valence Configuration | 4f ⁷ 5s ² 5p ⁶ 5d ¹ 6s ² | [1] |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis, theoretical calculation, and experimental characterization of GdS.



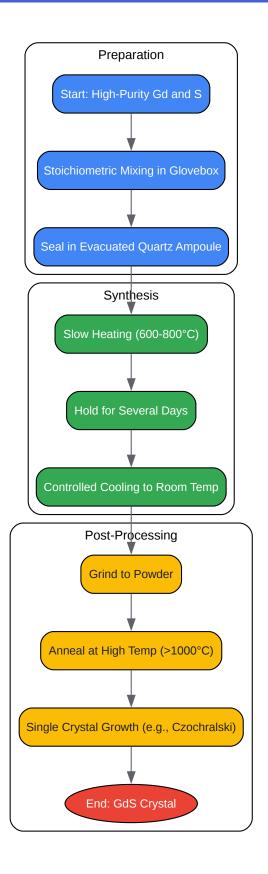
Synthesis and Crystal Growth

High-quality single crystals are essential for many experimental techniques, particularly for Angle-Resolved Photoemission Spectroscopy (ARPES). While specific protocols for GdS are not detailed in the initial search, a general solid-state reaction method for rare-earth sulfides can be described.

Protocol:

- Stoichiometric Mixing: High-purity gadolinium metal and elemental sulfur powders are mixed in a 1:1 molar ratio inside an inert atmosphere glovebox to prevent oxidation.
- Encapsulation: The mixture is sealed in a quartz ampoule under a high vacuum. A carbon coating on the inside of the ampoule may be used to prevent reaction with the quartz at high temperatures.
- Reaction: The ampoule is slowly heated in a furnace to around 600-800°C and held for several days to allow for a complete reaction.
- Homogenization: The resulting powder is ground, pelletized, and annealed at a higher temperature (e.g., >1000°C) under a vacuum or inert atmosphere to improve crystallinity and homogeneity.
- Single Crystal Growth: Techniques like the Czochralski or Bridgman method can be adapted for growing larger single crystals from the synthesized polycrystalline material.





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Caption: Workflow for the synthesis of **Gadolinium Sulfide** crystals.



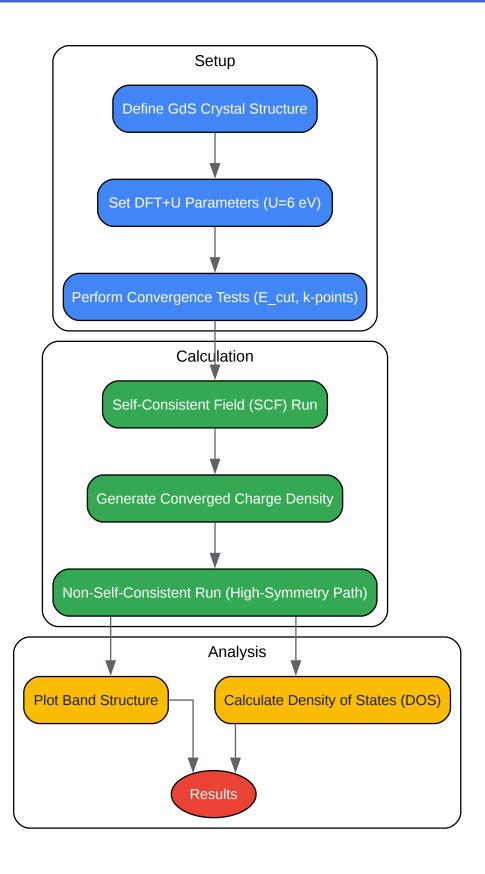
Computational Protocol: DFT+U

The following outlines the steps for calculating the electronic band structure of GdS using the DFT+U method.

Protocol:

- Structure Definition: Define the crystal structure of GdS (Rock-salt, space group Fm-3m) with experimental lattice parameters.
- Convergence Tests: Perform convergence tests for the planewave energy cutoff and k-point mesh density to ensure the total energy is converged to within a desired tolerance (e.g., 1 meV/atom).
- Self-Consistent Field (SCF) Calculation: Run a self-consistent calculation using the DFT+U method. Specify the GGA-PBE functional and a Hubbard U value of 6 eV for the Gd 4f states.
- Non-SCF Calculation: Perform a non-self-consistent calculation using the charge density from the SCF step. This calculation is performed along a high-symmetry path in the Brillouin zone (e.g., Γ-X-W-L-Γ).
- Post-Processing: Extract the Kohn-Sham eigenvalues from the non-SCF calculation to plot the band structure. Calculate the total and partial density of states (DOS) to analyze orbital contributions.





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Caption: Computational workflow for DFT+U band structure calculations.



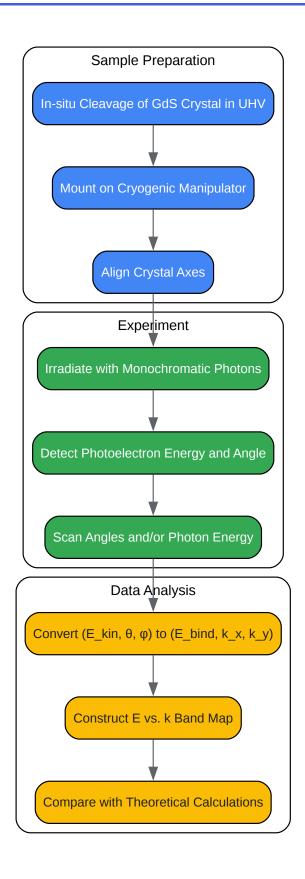
Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly measures the electron energy and momentum, allowing for the mapping of the electronic band structure of a material.

Protocol:

- Sample Preparation: A high-quality single crystal of GdS is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.
- Sample Mounting and Cooling: The sample is mounted on a manipulator that allows for
 precise control of temperature and orientation (azimuthal and polar angles). For GdS,
 cooling to low temperatures (e.g., below its magnetic ordering temperature) would be
 necessary to study the magnetically ordered state.
- Photoemission: The sample is irradiated with monochromatic photons of a specific energy, typically from a synchrotron light source or a UV lamp.
- Electron Detection: The kinetic energy and emission angle of the ejected photoelectrons are measured by a hemispherical electron energy analyzer.
- Data Analysis: By systematically varying the emission angle and incident photon energy, the
 relationship between electron binding energy and crystal momentum (E vs. k) can be
 mapped out, reconstructing the experimental band structure.





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Caption: Experimental workflow for an ARPES investigation.



Conclusion

Gadolinium Sulfide presents a compelling case study in the electronic properties of f-electron systems. Theoretical calculations, primarily using the DFT+U methodology, have established a consensus that GdS is a semimetal. Its metallic character is derived from the Gd 5d states that cross the Fermi level, while its significant magnetic moment originates from the deeply buried, highly localized 4f electrons. This theoretical framework is consistent with available experimental data.[1]

Future research should focus on direct experimental verification of the predicted band structure through techniques like ARPES performed on high-quality single crystals of GdS. Such studies would provide invaluable insight into the subtle interplay of electron correlation, magnetism, and electronic transport in this and other related rare-earth materials.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
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